4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound that falls under the category of phthalazinones. This compound is characterized by the presence of a difluorophenyl group attached to a dihydrophthalazinone core, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, and its role as a building block in the synthesis of more complex molecules .
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can be synthesized from commercially available starting materials, such as 3,4-difluoroaniline and phthalic anhydride. It belongs to the class of phthalazinones, which are known for their diverse biological activities and utility in organic synthesis. This compound's classification as a phthalazinone highlights its structural features that include a fused ring system with nitrogen atoms .
The synthesis of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one typically involves a multi-step process:
The reaction can be summarized as follows:
The molecular structure of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one features:
The molecular formula for this compound is , and it has a molecular weight of approximately 246.20 g/mol. The presence of fluorine atoms significantly influences its electronic properties and reactivity .
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can participate in several types of chemical reactions:
For example:
The mechanism of action for 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific biological targets. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, potentially leading to modulation of their activity. This mechanism is crucial for its explored applications in medicinal chemistry .
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance and Mass Spectrometry) used for characterization during synthesis .
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one has several scientific uses:
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one belongs to the 1,2-dihydrophthalazin-1-one chemical family, characterized by a bicyclic framework comprising a benzene ring fused to a partially reduced pyridazine ring with a ketone functionality at position 1. Systematic nomenclature follows IUPAC numbering where the phthalazine nitrogen atoms occupy positions 1 and 2, with the carbonyl at position 1 defining the "1-one" suffix [4]. The 3,4-difluorophenyl group attaches at the phthalazinone’s C4 position – a strategic site for modulating electronic properties and steric bulk [2] [8].
Table 1: Systematic and Alternative Nomenclature
Nomenclature System | Name |
---|---|
IUPAC Systematic | 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one |
CAS Registry | 1040068-27-6 |
PubChem CID | Related analog (CID 14244369 for dichloro derivative) |
Alternative Name | 4-(3,4-DFP)-phthalazin-1(2H)-one |
Structurally, it is classified as a bridged bicyclic heterocycle with the following features:
This arrangement enables multiple binding modalities: hydrogen bonding via the lactam N-H and C=O groups, π-π stacking through the aromatic systems, and hydrophobic interactions facilitated by the fluorinated phenyl ring.
Phthalazinone derivatives entered medicinal chemistry prominence through their identification as potent kinase inhibitors, with early research establishing their ability to disrupt ATP-binding pockets in pathological signaling pathways . The scaffold’s versatility became apparent when substituted variants demonstrated activity across diverse target classes – including poly(ADP-ribose) polymerase (PARP) for oncology applications and phosphodiesterase isoforms relevant to inflammatory conditions. The unsubstituted 1,2-dihydrophthalazin-1-one parent structure was historically considered pharmacologically inert, requiring strategic decoration at C4 for biological activity [4] [5].
Table 2: Evolution of Key Phthalazinone Derivatives
Structural Modification | Biological Activity | Development Significance |
---|---|---|
4-Aminophthalazinone | Kinase inhibition (VEGFR2, PDGFR) | First-generation angiokinase inhibitors (patent CZ2004305A3) |
4-Arylphthalazinones | SIRT6 activation/modulation | Metabolic disorder therapeutics (US20220235011A1) |
4-(Fluorobenzyl) derivatives | PARP-1 trapping | DNA damage response in oncology |
4-(3,4-Difluorophenyl) | Enhanced selectivity profiles | Improved kinase/SIRT isoform discrimination |
The emergence of 4-(3,4-difluorophenyl) substitution represents a contemporary refinement addressing limitations of earlier analogs. This design achieves enhanced metabolic stability relative to alkylamino-substituted derivatives while maintaining optimal LogP values (predicted 2.8–3.2) critical for CNS penetrance in neurodegenerative applications [4] [8]. Modern synthetic routes to such derivatives typically employ palladium-catalyzed cross-coupling between halogenated phthalazinones and fluorinated aryl boronic acids, enabling precise structure-activity relationship exploration [2] [5]. Current research focuses on their application in epigenetic modulation, specifically as allosteric SIRT6 activators for managing metabolic syndromes – positioning 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one within cutting-edge therapeutic investigations [4].
The strategic incorporation of fluorine atoms at the phenyl ring’s 3- and 4-positions transforms the compound’s electronic properties and bioavailability. Fluorine’s strong electronegativity (χ = 3.98) induces a substantial dipole moment across the aryl ring, creating complementary electrostatic interactions with target proteins while simultaneously influencing the molecule’s distribution characteristics [1] [8]. This dual functionality manifests in three critical dimensions:
Steric Mimicry with Enhanced Binding: The van der Waals radius of fluorine (1.47 Å) closely approximates hydrogen (1.20 Å) while providing stronger electrostatic interactions. This permits tight integration into hydrophobic enzyme pockets without steric penalty, with the ortho-fluorine enhancing twist angle restriction between the aryl ring and phthalazinone core. Computational docking indicates the difluorophenyl group improves binding energy by -2.3 kcal/mol relative to unsubstituted phenyl in SIRT6 activation assays [4].
Metabolic Stabilization: Fluorine substitution at both positions creates a steric and electronic barrier against cytochrome P450-mediated oxidation. The 3,4-difluoro pattern specifically impedes para-hydroxylation – the primary metabolic pathway for monosubstituted analogs – extending plasma half-life (t₁/₂) by >300% in microsomal stability assays compared to monosubstituted derivatives [8]. This positions the compound favorably for once-daily dosing regimens in chronic disease applications.
Membrane Permeability Optimization: Fluorine’s lipophilicity contribution (π = +0.14 per atom) strategically balances the phthalazinone core’s hydrophilicity. The difluoro substitution yields an optimal experimental LogD₇.₄ = 1.8±0.2, facilitating blood-brain barrier penetration for CNS targets while maintaining sufficient aqueous solubility (>25 μg/mL) for oral bioavailability [4] [8].
Table 3: Comparative QSAR of Fluorinated vs. Chlorinated Derivatives
Parameter | 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one | 4-(3,4-Dichlorophenyl) Analog (CID 14244369) | Impact on Pharmacokinetics |
---|---|---|---|
Electrostatic Potential (ESP) Minima (kcal/mol) | -28.6 | -24.3 | Enhanced polar interactions |
Topological Polar Surface Area (Ų) | 48.7 | 48.7 | Unchanged passive diffusion |
Predicted LogP | 2.91 | 3.87 | Reduced tissue accumulation risk |
H-bond Acceptor Count | 4 | 4 | Similar solubility profiles |
Molecular Dipole (Debye) | 5.2 | 3.1 | Improved target complementarity |
This fluorine-specific optimization is evidenced in comparative studies with chlorinated analogs: while 4-(3,4-dichlorophenyl)-1,2-dihydrophthalazin-1-one (CID 14244369) exhibits higher lipophilicity (LogP 3.87), it suffers from increased plasma protein binding (>95%) and slower hepatic clearance. The difluorinated compound achieves superior target selectivity indices (>100-fold for SIRT6 over SIRT1) attributed to fluorine’s electrostatic precision in hydrogen bonding networks [4] [8]. These properties establish 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one as a contemporary exemplar of rational fluorination in heterocyclic drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: